

Structural Elucidation of 2-(Benzylthio)acetohydrazide: A Spectroscopic Guide

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Compound of Interest

Compound Name: 2-(Benzylthio)acetohydrazide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a detailed spectroscopic analysis of **2-(Benzylthio)acetohydrazide**, a molecule of interest due to its potential applications in medicinal chemistry. Through a comprehensive examination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, this document serves as a technical resource for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

2-(Benzylthio)acetohydrazide is comprised of a benzyl group linked through a sulfur atom to an acetohydrazide moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The structural elucidation relies on the careful analysis of proton (^1H) and carbon-13 (^{13}C) NMR chemical shifts and coupling constants, as well as the characteristic vibrational frequencies observed in IR spectroscopy.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation: A sample of 5-10 mg of purified **2-(Benzylthio)acetohydrazide** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).[3]

^1H NMR Acquisition: The ^1H NMR spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded from a thin film of the compound on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm^{-1} . [4] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Spectroscopic Data and Interpretation

The following tables summarize the expected quantitative data for **2-(Benzylthio)acetohydrazide** based on the analysis of related structures and established spectroscopic principles.

^1H NMR Spectral Data

Table 1: Predicted ^1H NMR Data for 2-(Benzylthio)acetohydrazide

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.25	Multiplet	5H	Aromatic protons (C_6H_5)
~4.10	Singlet	2H	Methylene protons ($\text{S-CH}_2\text{-Ph}$)
~3.20	Singlet	2H	Methylene protons ($\text{S-CH}_2\text{-C=O}$)
~7.80	Broad Singlet	1H	Amide proton (NH)
~4.50	Broad Singlet	2H	Amine protons (NH_2)

Note: The chemical shifts of the NH and NH_2 protons can vary significantly depending on the solvent and concentration.

^{13}C NMR Spectral Data

Table 2: Predicted ^{13}C NMR Data for 2-(Benzylthio)acetohydrazide

Chemical Shift (δ) ppm	Assignment
~170	Carbonyl carbon (C=O)
~137	Aromatic quaternary carbon (C-S)
~129	Aromatic carbons (ortho- and meta-C)
~127	Aromatic carbon (para-C)
~36	Methylene carbon ($\text{S-CH}_2\text{-Ph}$)
~35	Methylene carbon ($\text{S-CH}_2\text{-C=O}$)

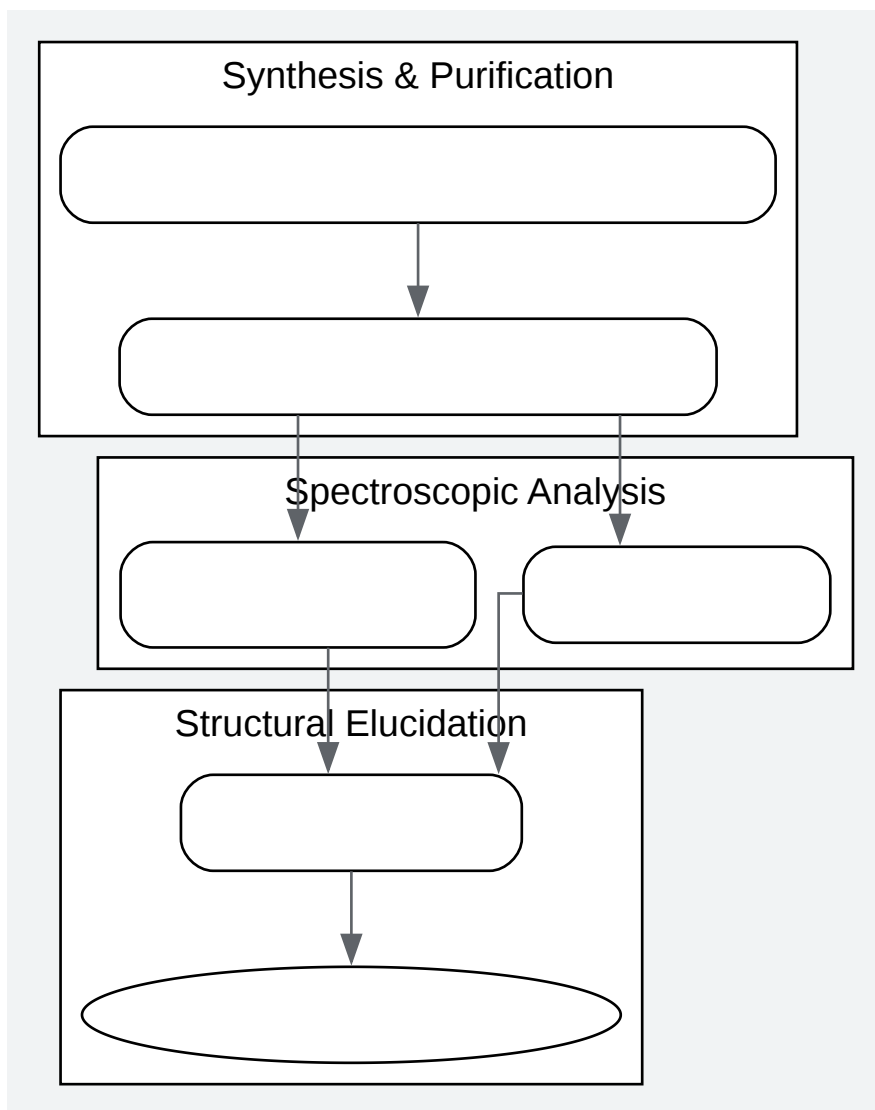
IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for **2-(Benzylthio)acetohydrazide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Strong, Broad	N-H stretching (NH and NH ₂)
3100 - 3000	Medium	Aromatic C-H stretching
3000 - 2850	Medium	Aliphatic C-H stretching
~1650	Strong	C=O stretching (Amide I)
~1600	Medium	N-H bending (Amide II)
1600, 1495, 1450	Medium to Weak	Aromatic C=C stretching
~700, ~740	Strong	Aromatic C-H out-of-plane bending

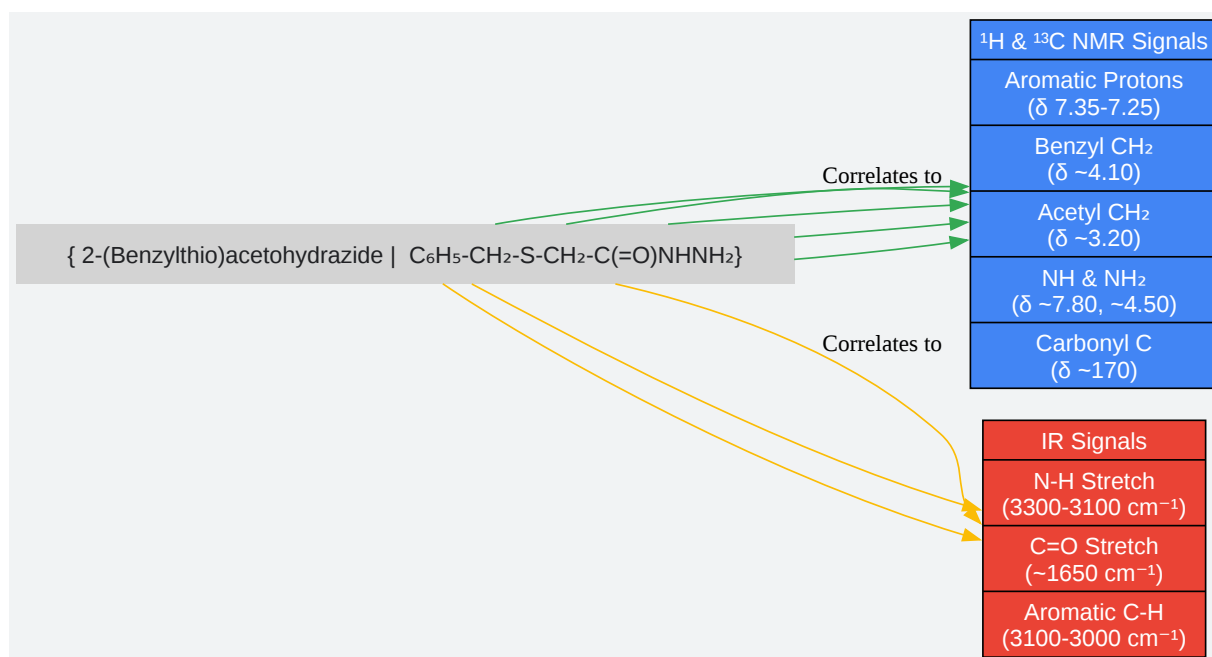
Visualizing the Elucidation Process

The following diagrams illustrate the workflow and key correlations in the structural elucidation of **2-(Benzylthio)acetohydrazide**.



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Experimental workflow for structural elucidation.



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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. [application.wiley-vch.de](https://www.application.wiley-vch.de) [[application.wiley-vch.de](https://www.application.wiley-vch.de)]
- 4. [cpha.tu.edu.iq](https://www.cpha.tu.edu.iq) [[cpha.tu.edu.iq](https://www.cpha.tu.edu.iq)]

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